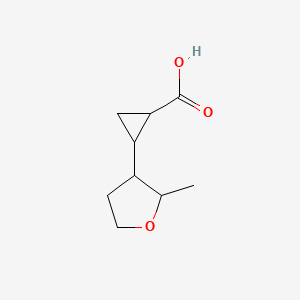
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylicacid,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers, is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.2057 . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a methyloxolane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
The preparation of 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate olefin precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as rhodium or copper, and a suitable solvent. The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the methyloxolane ring and the carboxylic acid group.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can help achieve high yields and purity of the final product.
Chemical Reactions Analysis
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyloxolane ring can be opened or modified using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving cyclopropane and oxolane derivatives.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and medicinal chemistry studies.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring can act as a reactive site for various chemical transformations, while the methyloxolane ring can influence the compound’s solubility and reactivity. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds to 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid include:
2-methyloxolane:
Cyclopropane carboxylic acid: A simpler analog that lacks the methyloxolane ring, used in various chemical syntheses.
Methyloxolane derivatives: Compounds with different substituents on the oxolane ring, which can have varying properties and applications.
The uniqueness of 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid lies in its combination of the cyclopropane and methyloxolane rings, providing a distinct set of chemical and physical properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-5-6(2-3-12-5)7-4-8(7)9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
InChI Key |
VQPCVAOSLQKADK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


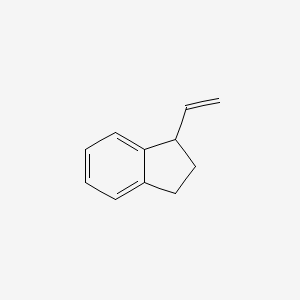


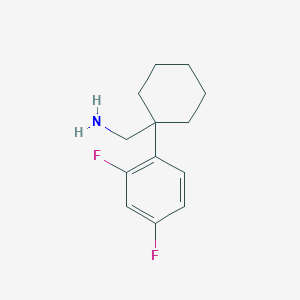
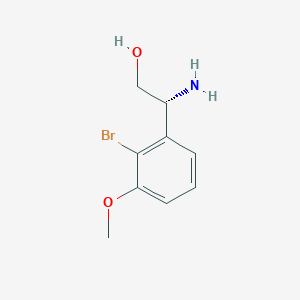
![4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride](/img/structure/B13588833.png)
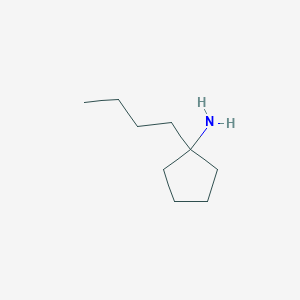
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)

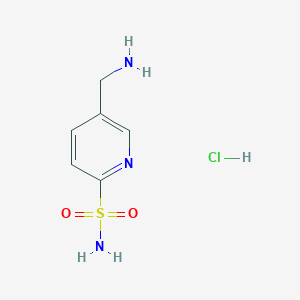
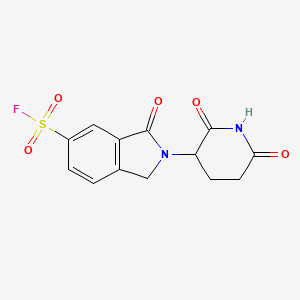
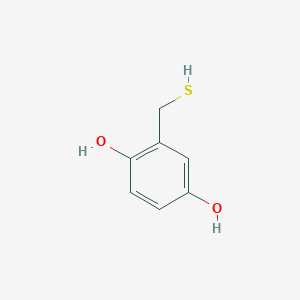
aminehydrochloride](/img/structure/B13588867.png)
![tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B13588876.png)
